molecular formula C13H16N4O2S B1659193 4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide CAS No. 63826-13-1

4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide

Cat. No.: B1659193
CAS No.: 63826-13-1
M. Wt: 292.36 g/mol
InChI Key: FNCVREIVVKCFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs through competition with PABA for binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). This disruption in THF synthesis ultimately inhibits bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.

    Sulfamerazine: Shares structural similarities and is used for similar antibacterial purposes.

Uniqueness

4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which provides it with distinct pharmacokinetic properties. Its ability to inhibit bacterial growth through the disruption of THF synthesis makes it a valuable antibacterial agent .

Properties

CAS No.

63826-13-1

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-9-8-10(2)16-13(15-9)17(3)20(18,19)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3

InChI Key

FNCVREIVVKCFBS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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